REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)([F:4])[F:3].[OH:13]O.[OH-].[Na+]>>[F:4][C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([NH2:12])=[O:13])=[CH:7][CH:6]=1)([F:3])[CH3:1] |f:2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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CC(F)(F)C1=CC=C(C=C1)C#N
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Name
|
aqueous solution
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate was progressively formed
|
Type
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TEMPERATURE
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Details
|
The reaction medium was then cooled
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
5.5 gm of ##STR45## were obtained
|
Name
|
|
Type
|
|
Smiles
|
FC(C)(F)C1=CC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |